molecular formula C7H10N2O3S B8654915 3-(N-methylamino)aniline-4-sulfonic acid

3-(N-methylamino)aniline-4-sulfonic acid

Cat. No. B8654915
M. Wt: 202.23 g/mol
InChI Key: VXAOMQMMCGVYOO-UHFFFAOYSA-N
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Description

3-(N-methylamino)aniline-4-sulfonic acid is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(N-methylamino)aniline-4-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-methylamino)aniline-4-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(N-methylamino)aniline-4-sulfonic acid

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

4-amino-2-(methylamino)benzenesulfonic acid

InChI

InChI=1S/C7H10N2O3S/c1-9-6-4-5(8)2-3-7(6)13(10,11)12/h2-4,9H,8H2,1H3,(H,10,11,12)

InChI Key

VXAOMQMMCGVYOO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)N)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

23.2 g of 5-nitro-N-methylaniline-2-sulfonic acid were added to 300 g of water. The pH was then adjusted to from 5. 0 to 5.5 with sodium hydroxide solution, 2 g of Raney nickel were added and hydrogenation was carried out under atmospheric pressure at 30° C. After hydrogen uptake had ceased, the catalyst was filtered off, the pH of the filtrate was adjusted to 0.5 to 1.0 with hydrochloric acid, and the precipitated 3-(N-methylamino)aniline-4sulfonic acid was isolated by filtration.
Name
5-nitro-N-methylaniline-2-sulfonic acid
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

97 g of 1,3-diaminobenzene-4-sulfonic acid were stirred with 250 ml of water and, after the addition of 38 ml of 98% w/w formic acid, boiled at 95°-100° C. The mixture was then cooled to 30° C., and 65 g of ice were added, the pH being adjusted to 6.5 to 7.0 with 60.5 ml of 50% w/w caustic soda solution. There were then added 45 ml of 50% w/w caustic soda solution and 70 ml of dimethyl sulfate, and stirring was continued for 30 minutes. The mixture was then acidified with 43 ml of 96% w/w sulfuric acid and stirred at 100° C. for 3 hours. The mixture was then cooled, and the precipitated 3-(N-methylamino)aniline-4-sulfonic acid was isolated by filtration.
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
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65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

94 g of 1,3-diaminobenzene-4-sulfonic acid in 430 ml of water and 70 g of formic acid were boiled under reflux for 3 hours. Then, at 20° C., 100 ml of water were added and the pH was adjusted to 6.5 with caustic soda solution. 70 g of acetic anhydride were then added, the pH being kept between 5.5 and 6.5 with caustic soda solution. The pH was then adjusted to 12.5 with caustic soda solution, and 75 g of dimethyl sulfate were added. After 30 minutes, 110 g of 50% w/w caustic soda solution were added, and the mixture was boiled under reflux at 100° C. for 3 hours. 150 ml of water were then distilled off and the pH was adjusted to 1 with hydrochloric acid. At 20° C., the precipitated 3-(N-methylamino)aniline-4-sulfonic acid was isolated by filtration.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 g
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
430 mL
Type
solvent
Reaction Step Nine
Name
Quantity
100 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

115 g of 3-(N-acetylamino)aniline-4-sulfonic acid in 430 ml of water and 70 g of formic acid were boiled under reflux for 7 hours. The mixture was cooled to 20° C. and its pH then adjusted to 12 with caustic soda solution. 75 g of dimethyl sulfate were then added, and after 40 minutes the pH was adjusted to -0.5 with hydrochloric acid. The mixture was heated under reflux for 3 hours and then salted out with 150 g of sodium chloride. The pH was adjusted to 1.0 with caustic soda solution, and the precipitated 3-(N-methylamino)aniline-4-sulfonic acid was isolated by filtration.
Name
3-(N-acetylamino)aniline-4-sulfonic acid
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
430 mL
Type
solvent
Reaction Step Seven
Quantity
70 g
Type
solvent
Reaction Step Eight

Synthesis routes and methods V

Procedure details

94 g of 1,3-diaminobenzene-4-sulfonic acid in 430 ml of water and 70 g of formic acid were boiled for 3 hours under reflux. The mixture was cooled to 20° C., and the resulting 3-(N-formylamino)aniline-4-sulfonic acid was filtered off in vacuo and stirred in 500 g of water with the addition of caustic soda solution to give a pH of 6.5. 70 g of acetic anhydride were then added and the pH was kept between 5.0 and 6.5 by the addition of caustic soda solution. After 30 minutes, the pH was adjusted to 12.5 with caustic soda solution, and 75 g of dimethyl sulfate were added dropwise. After 30 minutes, the pH was adjusted to -0.5 with hydrochloric acid, and the mixture was boiled under reflux for 3 hours. After cooling, the mixture was adjusted to pH 1.0 with caustic soda solution and salted out with 150 g of sodium chloride. The precipitated 3-(N-methylamino)aniline- 4-sulfonic acid was isolated by filtration in vacuo.
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
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Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
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150 g
Type
reactant
Reaction Step Eight

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